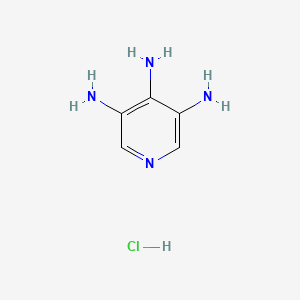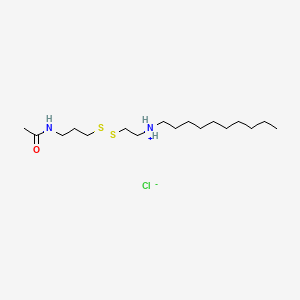
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride typically involves the following steps:
Formation of the Acetamidopropyl Intermediate: This step involves the reaction of 3-aminopropylamine with acetic anhydride to form 3-acetamidopropylamine.
Formation of the Decylaminoethyl Intermediate: This step involves the reaction of decylamine with ethylene oxide to form 2-(decylamino)ethanol.
Formation of the Disulfide Bond: The final step involves the reaction of the two intermediates in the presence of a disulfide-forming reagent such as iodine or hydrogen peroxide to form 3-Acetamidopropyl 2-(decylamino)ethyl disulfide. The hydrochloride salt is then formed by reacting the disulfide compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amides and thiols.
Aplicaciones Científicas De Investigación
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: It is used in the study of protein folding and disulfide bond formation in proteins.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride involves the formation and cleavage of disulfide bonds. The disulfide bond can undergo redox reactions, which are essential in various biological processes such as protein folding and cellular signaling. The acetamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A water-soluble carbodiimide used in peptide synthesis and protein crosslinking.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used in organic synthesis for the formation of amide bonds.
Uniqueness
3-Acetamidopropyl 2-(decylamino)ethyl disulfide hydrochloride is unique due to its combination of an acetamide group and a disulfide bond, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research.
Propiedades
Número CAS |
15386-71-7 |
|---|---|
Fórmula molecular |
C17H37ClN2OS2 |
Peso molecular |
385.1 g/mol |
Nombre IUPAC |
2-(3-acetamidopropyldisulfanyl)ethyl-decylazanium;chloride |
InChI |
InChI=1S/C17H36N2OS2.ClH/c1-3-4-5-6-7-8-9-10-12-18-14-16-22-21-15-11-13-19-17(2)20;/h18H,3-16H2,1-2H3,(H,19,20);1H |
Clave InChI |
RMCRJEZEBDAVHF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC[NH2+]CCSSCCCNC(=O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


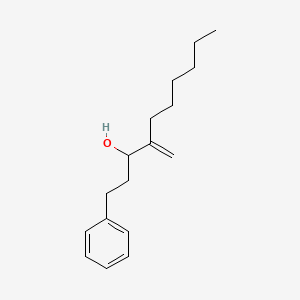
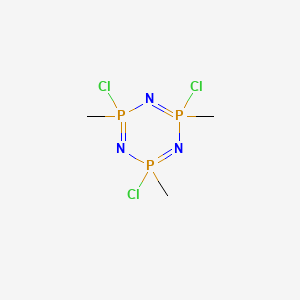

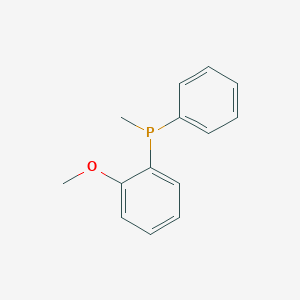
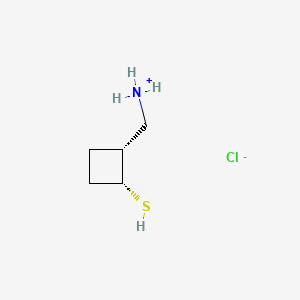
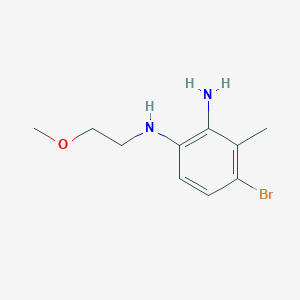
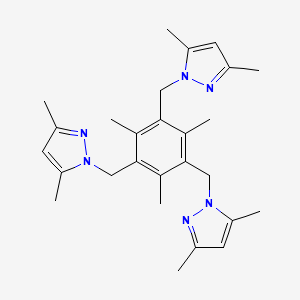
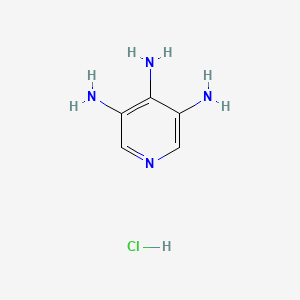

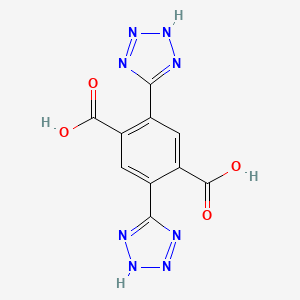
![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)
![8-[5-(6,7-dihydro-6-methyl-2,4-diphenyl-5H-1-benzopyran-8-yl)penta-2,4-dienylidene]-5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-1-benzopyrylium perchlorate](/img/structure/B13732036.png)

